molecular formula C19H20N4O4S B2526545 Isopropyl 7-methyl-4-((4-sulfamoylphenyl)amino)-1,8-naphthyridine-3-carboxylate CAS No. 1251682-41-3

Isopropyl 7-methyl-4-((4-sulfamoylphenyl)amino)-1,8-naphthyridine-3-carboxylate

Cat. No. B2526545
CAS RN: 1251682-41-3
M. Wt: 400.45
InChI Key: GPOIZYJGRXDFIJ-UHFFFAOYSA-N
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Description

Isopropyl 7-methyl-4-((4-sulfamoylphenyl)amino)-1,8-naphthyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the naphthyridine class of compounds and has been found to exhibit promising biological activity.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has explored the synthesis and antibacterial activities of naphthyridine derivatives. One study highlighted the preparation of compounds with amino- and/or hydroxy-substituted cyclic amino groups, revealing certain derivatives to be more active than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984). Another study investigated the reaction of naphthyridine derivatives, examining their insecticidal activity, providing insights into the versatility of naphthyridine compounds in various biochemical applications (Takeuchi & Hamada, 1976).

Anti-inflammatory and Analgesic Properties

A study on N,N-disubstituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides showed potent anti-inflammatory and/or analgesic activities without acute gastrolesivity, demonstrating the potential of naphthyridine derivatives in developing safer analgesics (Grossi et al., 2005).

Synthesis and Structure-Activity Relationships

Further studies have focused on the synthesis and structure-activity relationships (SAR) of naphthyridine derivatives as antitumor agents. These investigations have led to the identification of compounds with significant cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of naphthyridine derivatives in oncology (Tsuzuki et al., 2004).

properties

IUPAC Name

propan-2-yl 7-methyl-4-(4-sulfamoylanilino)-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-11(2)27-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-13-5-7-14(8-6-13)28(20,25)26/h4-11H,1-3H3,(H2,20,25,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOIZYJGRXDFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 7-methyl-4-((4-sulfamoylphenyl)amino)-1,8-naphthyridine-3-carboxylate

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